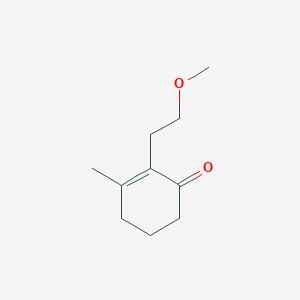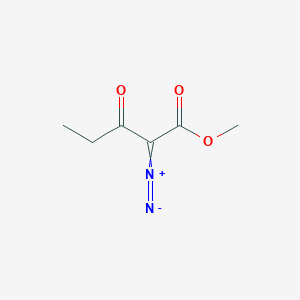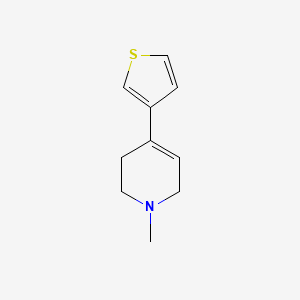
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with a thiophene group at the 3-position and a methyl group at the 1-position
Méthodes De Préparation
The synthesis of 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4-piperidone with thiophene-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydrothiophene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(thiophen-3-yl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with the thiophene group at the 2-position.
1-Methyl-4-(furan-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a furan ring instead of a thiophene ring.
1-Methyl-4-(pyridin-3-yl)-1,2,3,6-tetrahydropyridine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
103393-67-5 |
|---|---|
Formule moléculaire |
C10H13NS |
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
1-methyl-4-thiophen-3-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H13NS/c1-11-5-2-9(3-6-11)10-4-7-12-8-10/h2,4,7-8H,3,5-6H2,1H3 |
Clé InChI |
AVNVDRPZIJPSIW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=CC1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


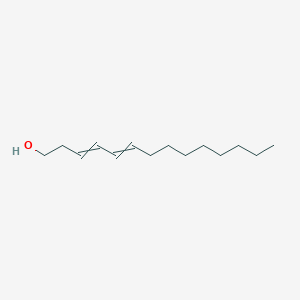
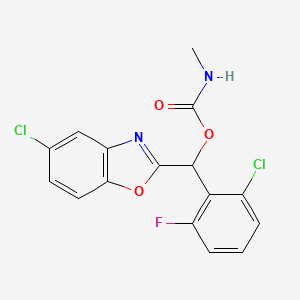
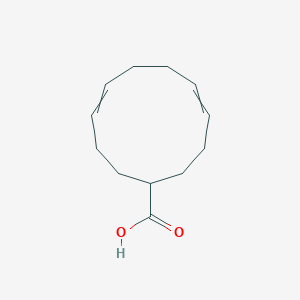
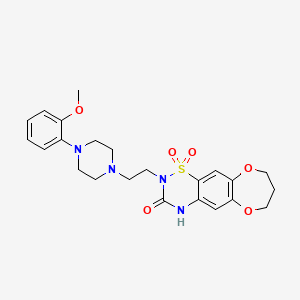
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
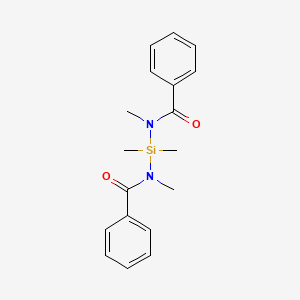
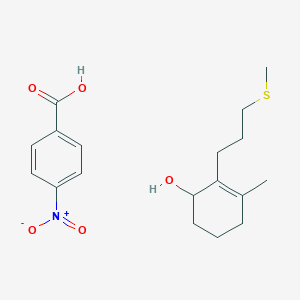

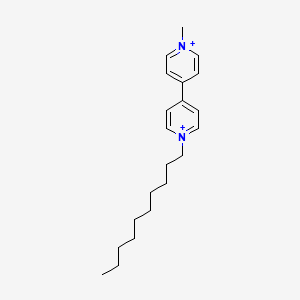
![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
